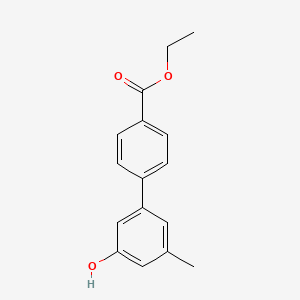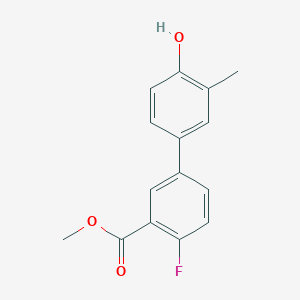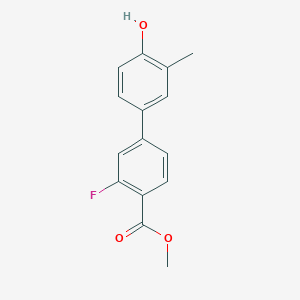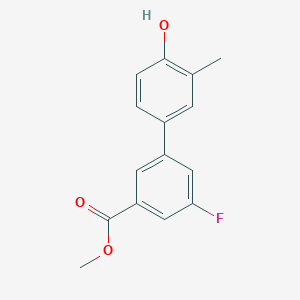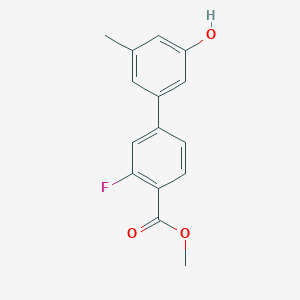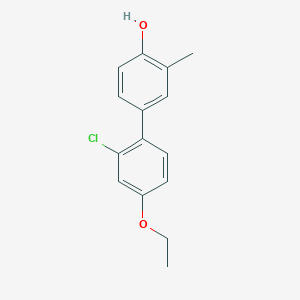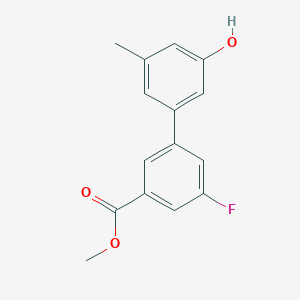
5-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylphenol, 95% (abbreviated 5-FMC-3-MPh) is a novel fluorinated phenyl compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, ranging from biochemical and physiological studies to drug synthesis and development. 5-FMC-3-MPh has been studied extensively and has demonstrated a number of interesting properties, such as its ability to act as a substrate for enzymes and its potential for use in drug synthesis.
科学的研究の応用
5-FMC-3-MPh has a wide range of applications in scientific research. It has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs and antibiotics. It has also been used as a substrate for enzymes, such as cytochrome P450 and cytochrome c oxidase, as well as for in vitro studies of enzyme kinetics. In addition, 5-FMC-3-MPh has been used in studies of the pharmacology and toxicology of drugs, as well as in studies of the biochemical and physiological effects of compounds.
作用機序
The mechanism of action of 5-FMC-3-MPh is not fully understood. However, it is believed to act as a substrate for enzymes, such as cytochrome P450 and cytochrome c oxidase. In addition, it is thought to interact with proteins and other molecules in the cell, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMC-3-MPh are not yet fully understood. However, it has been shown to have anti-cancer and anti-inflammatory effects in animal models. In addition, it has been shown to inhibit the growth of bacteria and fungi, as well as to have anti-viral effects. It has also been shown to have neuroprotective effects, and to have an effect on the cardiovascular system.
実験室実験の利点と制限
The advantages of using 5-FMC-3-MPh in lab experiments include its low cost, its availability, and its ability to act as a substrate for enzymes. Its low cost and availability make it an ideal choice for researchers who are on a budget or who are working with limited resources. In addition, its ability to act as a substrate for enzymes makes it a useful tool for studying enzyme kinetics.
The limitations of 5-FMC-3-MPh include its toxicity, which can be an issue when working with large quantities of the compound. In addition, its mechanism of action is not fully understood, which can make it difficult to predict the effects of the compound on a given system.
将来の方向性
The potential future directions for 5-FMC-3-MPh include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis and development. In addition, further research into its mechanism of action and its potential interactions with proteins and other molecules in the cell could lead to a better understanding of the compound and its effects. Finally, further research into its potential toxicity and its potential for use in drug synthesis could lead to the development of safer and more effective drugs.
合成法
The synthesis of 5-FMC-3-MPh involves a number of steps. First, a mixture of 3-fluoro-5-methoxycarbonylphenol and 3-methylphenol is heated in an inert atmosphere, such as nitrogen or argon. The reaction is then catalyzed by a Lewis acid, such as boron trifluoride, to produce 5-FMC-3-MPh. The reaction is typically carried out at a temperature of around 100°C and can be completed in a few hours. The product can then be purified by recrystallization or by chromatography.
特性
IUPAC Name |
methyl 3-fluoro-5-(3-hydroxy-5-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-3-10(8-14(17)4-9)11-5-12(15(18)19-2)7-13(16)6-11/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVLORQIOHNTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC(=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683988 |
Source


|
| Record name | Methyl 5-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261895-22-0 |
Source


|
| Record name | Methyl 5-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372229.png)
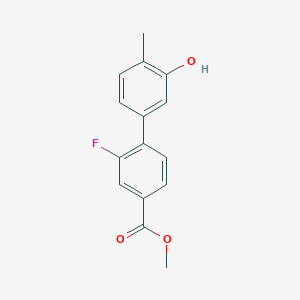

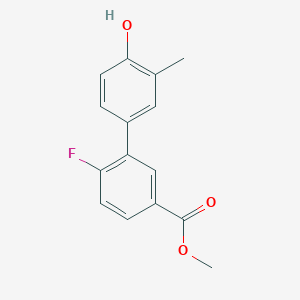
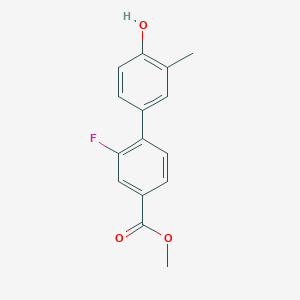
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372288.png)

